N-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 3-phenyl-1,2,4-oxadiazole can be prepared by reacting phenylhydrazine with an appropriate carboxylic acid or ester under acidic or basic conditions.
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Coupling with Butanamide: : The oxadiazole derivative is then coupled with a butanamide moiety. This can be achieved through a condensation reaction between the oxadiazole and a butanoyl chloride in the presence of a base such as triethylamine.
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Introduction of the Ethoxyphenyl Group: : The final step involves the introduction of the 2-ethoxyphenyl group. This can be done through a nucleophilic substitution reaction where the ethoxyphenyl group is attached to the nitrogen atom of the butanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to a more saturated heterocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated heterocycles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. The oxadiazole ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, providing a basis for the development of new drugs.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The oxadiazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of biological pathways. The ethoxyphenyl and butanamide groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Uniqueness
N-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-25-17-12-7-6-11-16(17)21-18(24)13-8-14-19-22-20(23-26-19)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMRMQZEIZHGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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